10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride
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Overview
Description
10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is a spiro compound, which means it contains a spiro linkage where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by the introduction of a methyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form. The dihydrochloride salt form is typically achieved by reacting the base compound with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane
- 3-Oxa-7,10-diazaspiro[5.6]dodecane
Uniqueness
10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
10-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-6-2-10(11-5-7-12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKFWJOAIGTBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCOCC2)NCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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